(2S)-2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-fluoro-2-methylphenyl)propanoic acid
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Overview
Description
(2S)-2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-fluoro-2-methylphenyl)propanoic acid: is a synthetic organic compound. It is often used in the field of medicinal chemistry and organic synthesis due to its unique structural properties. The compound contains a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect amino groups.
Mechanism of Action
Mode of Action
As a phenylalanine derivative, it may interact with its targets in a similar manner to phenylalanine, potentially binding to active sites on enzymes or being incorporated into proteins during synthesis . The fluorine atom and the additional methyl group could alter these interactions, leading to changes in the activity or function of the target proteins or enzymes .
Biochemical Pathways
Fmoc-L-2-methyl-4-fluorophenylalanine may be involved in the same biochemical pathways as phenylalanine, such as protein synthesis and metabolism . The compound’s effects on these pathways could vary depending on its specific interactions with the enzymes and proteins involved .
Pharmacokinetics
As a phenylalanine derivative, it may share some pharmacokinetic properties with phenylalanine, but the presence of the fluorine atom and the additional methyl group could alter these properties .
Result of Action
Given its structural similarity to phenylalanine, it may have similar effects, such as contributing to protein structure and function . The specific effects of this compound could vary depending on its interactions with its targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Fmoc-L-2-methyl-4-fluorophenylalanine . Factors such as temperature, pH, and the presence of other molecules could affect the compound’s stability and its interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-fluoro-2-methylphenyl)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is usually achieved by reacting the amino compound with Fmoc chloride in the presence of a base such as sodium carbonate.
Formation of the Propanoic Acid Derivative: The protected amino compound is then reacted with a suitable reagent to introduce the propanoic acid moiety. This can be achieved through various methods, including alkylation or acylation reactions.
Introduction of the Fluoro and Methyl Substituents: The final step involves the introduction of the fluoro and methyl substituents on the phenyl ring. This can be done using electrophilic aromatic substitution reactions with appropriate reagents such as fluorine gas or methyl iodide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, to introduce additional functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the fluorenylmethoxycarbonyl (Fmoc) protecting group or to reduce any carbonyl groups present in the molecule.
Substitution: The compound can undergo substitution reactions, particularly on the phenyl ring, to introduce various substituents such as halogens, alkyl groups, or nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine), alkyl halides, and nitro compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenyl ring can lead to the formation of hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
(2S)-2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-fluoro-2-methylphenyl)propanoic acid: has several scientific research applications:
Medicinal Chemistry: The compound is used in the synthesis of peptide-based drugs and as a building block for designing new pharmaceuticals.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, particularly in the field of peptide chemistry.
Biological Studies: The compound is used in biological studies to investigate the structure-activity relationships of peptides and other bioactive molecules.
Industrial Applications: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Comparison with Similar Compounds
(2S)-2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-fluoro-2-methylphenyl)propanoic acid: can be compared with other similar compounds, such as:
(2S)-2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-phenylpropanoic acid: This compound lacks the fluoro and methyl substituents on the phenyl ring, making it less versatile in certain synthetic applications.
(2S)-2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-chloro-2-methylphenyl)propanoic acid: This compound has a chlorine substituent instead of a fluorine substituent, which can affect its reactivity and biological activity.
(2S)-2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-fluoro-2-ethylphenyl)propanoic acid: This compound has an ethyl group instead of a methyl group, which can influence its steric properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-fluoro-2-methylphenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FNO4/c1-15-12-17(26)11-10-16(15)13-23(24(28)29)27-25(30)31-14-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-12,22-23H,13-14H2,1H3,(H,27,30)(H,28,29)/t23-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIJRUMUJHWYHLC-QHCPKHFHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)F)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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